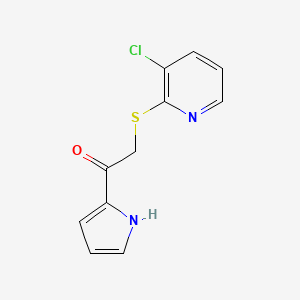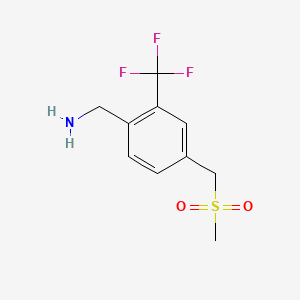
(4-((Methylsulfonyl)methyl)-2-(trifluoromethyl)phenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((Methylsulfonyl)methyl)-2-(trifluoromethyl)phenyl)methanamine is a compound that features both a trifluoromethyl group and a methylsulfonyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-((Methylsulfonyl)methyl)-2-(trifluoromethyl)phenyl)methanamine typically involves multiple stepsThis process involves the use of carbon-centered radical intermediates . The methylsulfonyl group can be introduced via sulfonylation reactions, often using reagents like methylsulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(4-((Methylsulfonyl)methyl)-2-(trifluoromethyl)phenyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group would yield sulfone derivatives, while reduction of a nitro group would yield the corresponding amine.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-((Methylsulfonyl)methyl)-2-(trifluoromethyl)phenyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and methylsulfonyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound could potentially be developed as pharmaceuticals. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as increased thermal stability or resistance to chemical degradation .
Mécanisme D'action
The mechanism of action of (4-((Methylsulfonyl)methyl)-2-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the methylsulfonyl group can participate in hydrogen bonding and other interactions . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(Methylsulfonyl)-3-(trifluoromethyl)phenyl)methanamine: Similar structure but different position of the trifluoromethyl group.
(4-(Trifluoromethoxy)phenyl)methanamine: Contains a trifluoromethoxy group instead of a trifluoromethyl group.
(4-(Methylsulfonyl)phenyl)methanamine: Lacks the trifluoromethyl group.
Uniqueness
The unique combination of the trifluoromethyl and methylsulfonyl groups in (4-((Methylsulfonyl)methyl)-2-(trifluoromethyl)phenyl)methanamine imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, as it can interact with molecular targets in ways that similar compounds cannot .
Propriétés
Formule moléculaire |
C10H12F3NO2S |
|---|---|
Poids moléculaire |
267.27 g/mol |
Nom IUPAC |
[4-(methylsulfonylmethyl)-2-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C10H12F3NO2S/c1-17(15,16)6-7-2-3-8(5-14)9(4-7)10(11,12)13/h2-4H,5-6,14H2,1H3 |
Clé InChI |
BQTXQAOPCOSZOW-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)CC1=CC(=C(C=C1)CN)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-((3aS,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate](/img/structure/B14901920.png)
![8-Bromo-6-methoxyimidazo[1,5-a]pyridine](/img/structure/B14901929.png)
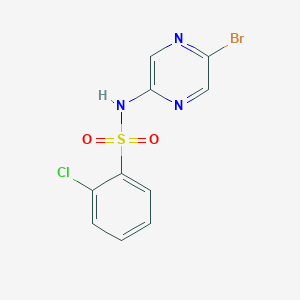
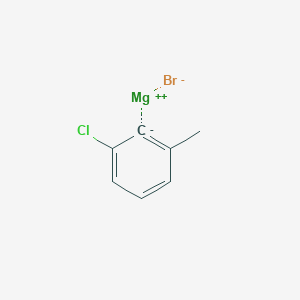
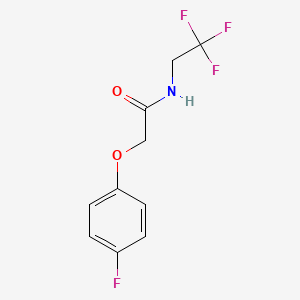
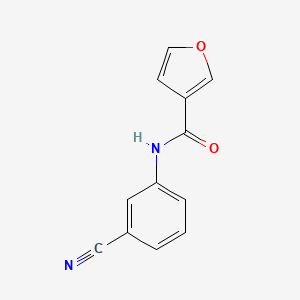
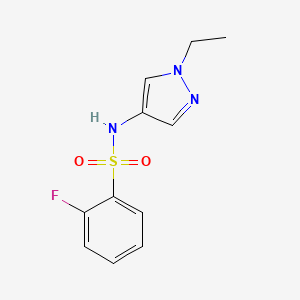
![2-[(cis-2-Pentenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14901962.png)
![3-Oxo-3-(4-(trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)propanenitrile](/img/structure/B14901976.png)
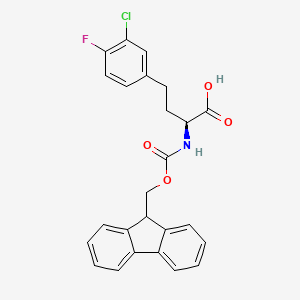
![n-(2-Methoxyethyl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)acetamide](/img/structure/B14901986.png)


